molecular formula C13H12INO B187531 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 241488-81-3

1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B187531
M. Wt: 325.14 g/mol
InChI Key: SSNYMKCLPCTDEB-UHFFFAOYSA-N
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Description

The compound “1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” is a complex organic molecule. It contains an iodophenyl group, a dimethylpyrrole group, and a carbaldehyde group. The presence of these functional groups suggests that this compound could participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the iodophenyl group could potentially influence the compound’s reactivity and physical properties due to the large size and high electronegativity of iodine .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The pyrrole ring might undergo electrophilic substitution reactions, while the aldehyde group could participate in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom could increase the compound’s molecular weight and potentially influence its solubility and boiling point .

Scientific Research Applications

  • Summary of the Application: Sigma-1 receptors (S1Rs) are overexpressed in almost all human cancers, especially in breast cancers. IPAG is a validated high-affinity S1R antagonist. The objective of the study was to evaluate the potential of iodine-124-labeled IPAG ([124I]IPAG) to image S1R-overexpressing tumors .
  • Methods of Application or Experimental Procedures: [124I]IPAG was synthesized from a tributyltin precursor dissolved in ethanol using chloramine-T as oxidant. Purity was analyzed using HPLC. In vitro and in vivo studies were performed using the breast cancer cell line MCF-7. Competitive inhibition studies were performed using haloperidol and cold IPAG. Tumors were established in athymic nude mice by injecting 10^7 cells subcutaneously. Mice were imaged on micro-positron emission tomography (PET) at 4, 24, 48, 72, and 144 h post i.v. injection .
  • Results or Outcomes: [124I]IPAG was synthesized in quantitative yield and in vitro studies indicated that [124I]IPAG binding was specific to S1R. PET imaging studies in MCF7 tumor–bearing mice reveal that [124I]IPAG accumulates in tumor and is preferentially retained while clearing from non-target organs. The tumor to background increases with time, and tumors could be clearly visualized starting from 24 h post administration .

Future Directions

The study and application of “1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” would depend on its physical and chemical properties, as well as its reactivity and potential biological activity. Future research could involve exploring its synthesis, reactivity, and potential uses .

properties

IUPAC Name

1-(4-iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNYMKCLPCTDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351500
Record name 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

CAS RN

241488-81-3
Record name 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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